Cas no 2649071-87-2 (1-(2-isocyanatoethyl)-3,5-dimethylbenzene)

1-(2-isocyanatoethyl)-3,5-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 1-(2-isocyanatoethyl)-3,5-dimethylbenzene
- EN300-1821300
- 2649071-87-2
-
- インチ: 1S/C11H13NO/c1-9-5-10(2)7-11(6-9)3-4-12-8-13/h5-7H,3-4H2,1-2H3
- InChIKey: JKDAYPALVURPAU-UHFFFAOYSA-N
- ほほえんだ: O=C=NCCC1C=C(C)C=C(C)C=1
計算された属性
- せいみつぶんしりょう: 175.099714038g/mol
- どういたいしつりょう: 175.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 29.4Ų
1-(2-isocyanatoethyl)-3,5-dimethylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1821300-1.0g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 1g |
$914.0 | 2023-06-03 | ||
Enamine | EN300-1821300-0.1g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 0.1g |
$741.0 | 2023-09-19 | ||
Enamine | EN300-1821300-10.0g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 10g |
$3929.0 | 2023-06-03 | ||
Enamine | EN300-1821300-0.5g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 0.5g |
$809.0 | 2023-09-19 | ||
Enamine | EN300-1821300-5g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 5g |
$2443.0 | 2023-09-19 | ||
Enamine | EN300-1821300-10g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 10g |
$3622.0 | 2023-09-19 | ||
Enamine | EN300-1821300-0.05g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 0.05g |
$707.0 | 2023-09-19 | ||
Enamine | EN300-1821300-5.0g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 5g |
$2650.0 | 2023-06-03 | ||
Enamine | EN300-1821300-0.25g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 0.25g |
$774.0 | 2023-09-19 | ||
Enamine | EN300-1821300-2.5g |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene |
2649071-87-2 | 2.5g |
$1650.0 | 2023-09-19 |
1-(2-isocyanatoethyl)-3,5-dimethylbenzene 関連文献
-
2. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
1-(2-isocyanatoethyl)-3,5-dimethylbenzeneに関する追加情報
Professional Introduction to Compound with CAS No. 2649071-87-2 and Product Name: 1-(2-isocyanatoethyl)-3,5-dimethylbenzene
The compound with the CAS number 2649071-87-2 and the product name 1-(2-isocyanatoethyl)-3,5-dimethylbenzene represents a significant advancement in the field of organic chemistry and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, has garnered considerable attention due to its potential applications in various scientific and industrial domains.
At the core of understanding this compound lies its molecular structure, which consists of a benzene ring substituted with two methyl groups at the 3rd and 5th positions, and an isocyanatoethyl group attached to the 2nd position. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the isocyanato group (-NCO) is particularly noteworthy, as it is known for its ability to participate in a wide range of chemical reactions, including polymerization, condensation, and urethane formation.
Recent research in the field of medicinal chemistry has highlighted the importance of isocyanato-substituted compounds in the development of novel therapeutic agents. The 1-(2-isocyanatoethyl)-3,5-dimethylbenzene structure has been explored for its potential role in creating bioactive molecules that can interact with biological targets. Specifically, studies have indicated that derivatives of this compound may exhibit properties that are beneficial in the treatment of inflammatory diseases, neurodegenerative disorders, and even certain types of cancer. The ability of the isocyanato group to form stable bonds with other functional groups has opened up new avenues for drug design and development.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The reactivity of the isocyanato group allows for the formation of polymers and copolymers with tailored properties. These materials can be engineered to exhibit specific mechanical strength, thermal stability, or biodegradability, making them suitable for use in coatings, adhesives, and even biocompatible scaffolds for tissue engineering. The 1-(2-isocyanatoethyl)-3,5-dimethylbenzene derivative has been investigated as a precursor for polyurethanes that could revolutionize industries requiring high-performance materials.
The synthesis of 1-(2-isocyanatoethyl)-3,5-dimethylbenzene involves a series of carefully controlled chemical reactions that highlight the ingenuity of modern synthetic organic chemistry. The process typically begins with the preparation of a halogenated derivative of dimethylbenzene, followed by nucleophilic substitution to introduce the isocyanato group. Advanced techniques such as catalytic hydrogenation and protective group strategies are often employed to ensure high yield and purity. The precision required in these synthetic steps underscores the compound's complexity and the expertise needed to produce it on an industrial scale.
From a regulatory perspective, compounds like 1-(2-isocyanatoethyl)-3,5-dimethylbenzene must undergo rigorous testing to ensure safety and efficacy before they can be commercialized. This includes toxicological studies to assess potential health risks and environmental impact assessments to evaluate their ecological footprint. Given its reactive nature, thorough characterization using spectroscopic methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry is essential to confirm its identity and purity.
The future prospects for 1-(2-isocyanatoethyl)-3,5-dimethylbenzene are vast and multifaceted. As research continues to uncover new applications for this compound, it is likely that its importance will only grow. Collaborative efforts between chemists, pharmacologists, and materials scientists will be crucial in harnessing its full potential. By leveraging cutting-edge synthetic methodologies and interdisciplinary approaches, scientists can unlock novel derivatives that may lead to breakthroughs in medicine and material science.
In conclusion,1-(2-isocyanatoethyl)-3,5-dimethylbenzene (CAS No. 2649071-87-2) stands as a testament to the ingenuity and innovation driving modern chemical research. Its unique structure and reactivity make it a versatile building block for numerous applications across different industries. As we continue to explore its capabilities,we can anticipate that this compound will play an increasingly significant role in shaping the future of science and technology.
2649071-87-2 (1-(2-isocyanatoethyl)-3,5-dimethylbenzene) 関連製品
- 1207017-29-5(N-butyl-4-[2-({[(3-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide)
- 1851604-82-4(3-Bromo-1-butyl-1H-pyrazole)
- 1871986-74-1({1-[(4-Methylcyclohexyl)methyl]cyclopropyl}methanol)
- 313480-22-7(1-methyl-3-nitro-4-{[(oxolan-2-yl)methyl]amino}-1,2-dihydroquinolin-2-one)
- 2171626-79-0(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)
- 2229277-91-0(4-2-methoxy-3-(trifluoromethyl)phenyl-1,3-thiazol-2-amine)
- 2386109-59-5(methyl 4-aminopent-2-ynoate)
- 2171870-49-6((2-{(5-chlorofuran-2-yl)methylsulfanyl}ethyl)(propyl)amine)
- 2640957-57-7(4-[(4-fluorophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine)
- 171262-64-9(L-Lysine, N6-(2-hydroxyacetyl)-)




